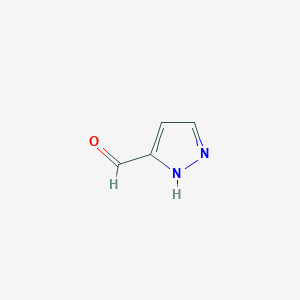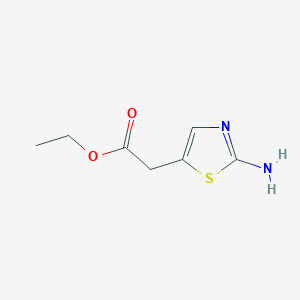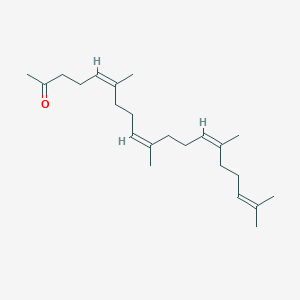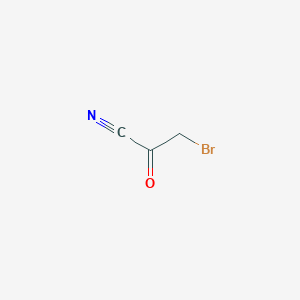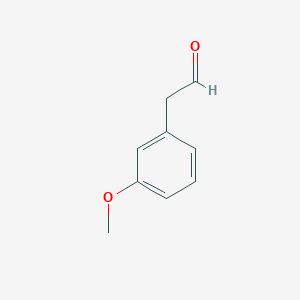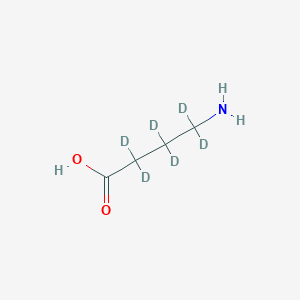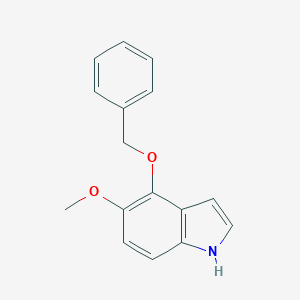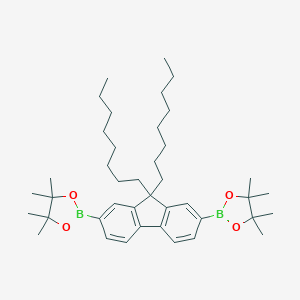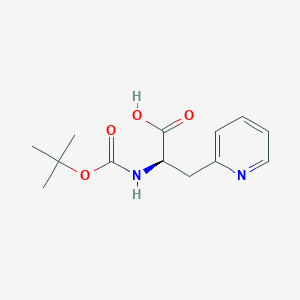![molecular formula C14H15NO B031756 [4-(4-Methoxyphenyl)phenyl]methanamine CAS No. 769073-20-3](/img/structure/B31756.png)
[4-(4-Methoxyphenyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Methoxyphenyl)phenyl]methanamine represents a chemical compound with potential interest in various fields of chemistry due to its unique structure and properties. Its relevance spans from being a starting material in synthetic chemistry to applications in material science.
Synthesis Analysis
The synthesis of derivatives related to [4-(4-Methoxyphenyl)phenyl]methanamine involves Schiff bases reduction routes, showcasing a method to create compounds with potential applications in the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Structural investigations reveal the compound's crystallization in different crystal systems, exhibiting specific molecular interactions such as hydrogen bonding and secondary intermolecular interactions, contributing to the stability of its molecular structure (Akkurt et al., 2003).
Chemical Reactions and Properties
[4-(4-Methoxyphenyl)phenyl]methanamine and its derivatives exhibit selective dual 5-HT and NA reuptake pharmacology, highlighting the compound's chemical reactivity and potential therapeutic properties (Whitlock, Blagg, & Fish, 2008).
Physical Properties Analysis
Studies on derivatives have demonstrated the compound's solid-state properties, including its crystalline nature and stability under various conditions. Such properties are essential for its applications in material science and pharmaceuticals (Umarani, Thiruvalluvar, & Raja, 2018).
Chemical Properties Analysis
The compound's chemical properties, such as its reactivity towards different chemical agents and its potential as a chemosensor for specific ions, have been explored. These properties are pivotal for developing novel sensors and reagents (Tharmaraj, Devi, & Pitchumani, 2012).
科学的研究の応用
Synthesis Techniques and Characterization
- The compound has been utilized in the synthesis of complex molecules through various chemical reactions, such as the condensation routes, demonstrating its versatility as a building block in organic synthesis. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using a polyphosphoric acid condensation route, highlighting a high-yielding process and its characterization by spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Material Science Applications
- Arylamine derivatives have been investigated for their photophysical properties and potential use as fluorescent pH sensors. The study on substituted triarylamines, including methoxyphenyl functionalized compounds, revealed solvent-dependent Stokes shifts and pH-dependent absorptions and emissions. This suggests their applicability in designing pH sensors for various environments (Hu, Chen, Wang, Lu, & Wang, 2013).
Catalytic Applications
- The compound has been a precursor in the synthesis of catalysts for transfer hydrogenation reactions, illustrating its role in creating efficient and high-yield chemical processes. For example, (4-Phenylquinazolin-2-yl)methanamine, derived from [4-(4-Methoxyphenyl)phenyl]methanamine, was used to produce ruthenium(II) complexes that showed excellent performance in transfer hydrogenation of acetophenone derivatives (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Pharmaceutical and Medicinal Chemistry
- Research has explored the structural modifications and synthesis of new compounds with potential therapeutic applications. For example, the synthesis and characterization of Schiff bases derived from 4-nitrocinnamaldehyde, where the methoxyphenyl group plays a critical role in the molecular structure, have been studied for their electronic properties and potential in developing nonlinear optical materials (Ani et al., 2021).
将来の方向性
特性
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYHDWDAGSRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)phenyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

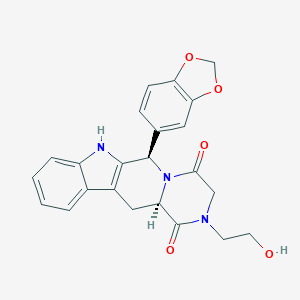
![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)
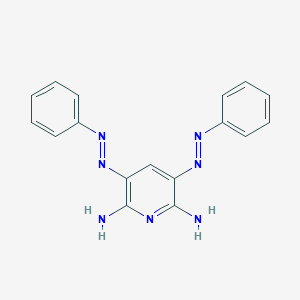
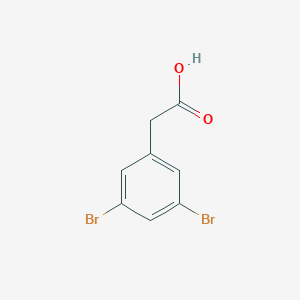
![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
